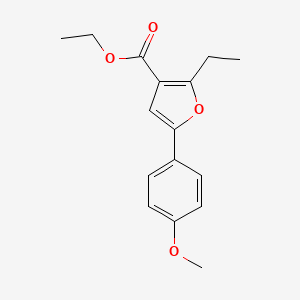
Ethyl 2-ethyl-5-(4-methoxyphenyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-5-(4-methoxyphenyl)furan-3-carboxylate is a synthetic organic compound belonging to the furan family Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom This particular compound is characterized by the presence of an ethyl group at the second position, a 4-methoxyphenyl group at the fifth position, and a carboxylate ester group at the third position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-5-(4-methoxyphenyl)furan-3-carboxylate can be achieved through various methods. One common approach involves the condensation of β-dicarbonyl compounds with ethyl bromopyruvate. For instance, the reaction of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid leads to the formation of ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further modified to introduce the 4-methoxyphenyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyl-5-(4-methoxyphenyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms of the ester group.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Ethyl 2-ethyl-5-(4-methoxyphenyl)furan-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-5-(4-methoxyphenyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives.
Comparison with Similar Compounds
Ethyl 2-ethyl-5-(4-methoxyphenyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-ethyl-5-methylfuran-3-carboxylate: Lacks the 4-methoxyphenyl group, resulting in different chemical and biological properties.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a different substituent pattern, leading to distinct reactivity and applications.
5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone: A furanone derivative with different functional groups and properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
CAS No. |
62596-47-8 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 2-ethyl-5-(4-methoxyphenyl)furan-3-carboxylate |
InChI |
InChI=1S/C16H18O4/c1-4-14-13(16(17)19-5-2)10-15(20-14)11-6-8-12(18-3)9-7-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
UCUNMYXZHNNJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(O1)C2=CC=C(C=C2)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















